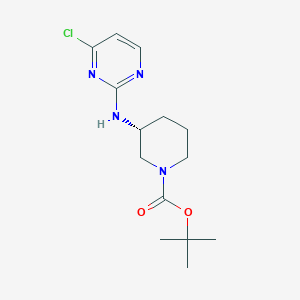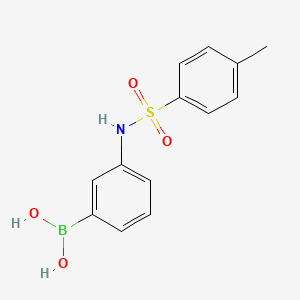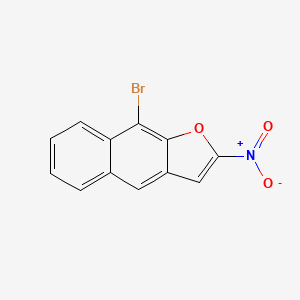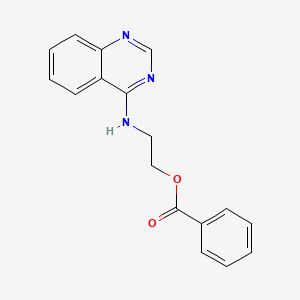![molecular formula C7H9Br2N3 B11836583 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide CAS No. 1956335-40-2](/img/structure/B11836583.png)
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a bromine atom attached to a tetrahydropyrido[3,4-d]pyrimidine core, which is further stabilized by a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide typically involves the bromination of a tetrahydropyrido[3,4-d]pyrimidine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine and pyrimidine derivatives. The process often includes steps such as cyclization, hydrogenation, and bromination, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrido[3,4-d]pyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit or activate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
1956335-40-2 |
|---|---|
Molecular Formula |
C7H9Br2N3 |
Molecular Weight |
294.97 g/mol |
IUPAC Name |
4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrobromide |
InChI |
InChI=1S/C7H8BrN3.BrH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H |
InChI Key |
NTDPUMRUFITUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=NC=N2)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)



![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)








